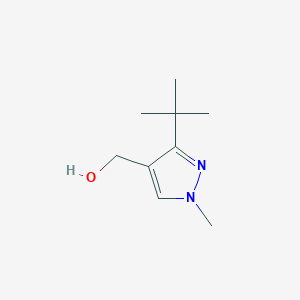

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a tert-butyl group, which is a branched alkyl group. The molecule also contains a methanol group, which is a hydroxyl group attached to a methyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ambient-temperature synthesis of a novel compound (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular structure of This compound can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to the pyrazole ring at the 3-position is a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon. At the 4-position of the pyrazole ring, there is a methanol group, which consists of a hydroxyl group attached to a methyl group .

Chemical Reactions Analysis

The chemical reactions of This compound would likely be influenced by the functional groups present in the molecule. The tert-butyl group is generally unreactive due to its steric bulk. The pyrazole ring can participate in various reactions typical of aromatic heterocycles. The methanol group can undergo reactions typical of alcohols, such as esterification or oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of This compound can be predicted based on its structure and the properties of similar compounds. For instance, tert-butyl alcohol, which shares the tert-butyl group with the compound , is a colorless solid that melts near room temperature and is miscible with water, ethanol, and diethyl ether .

Applications De Recherche Scientifique

Ambient-Temperature Synthesis Applications

The compound is used in ambient-temperature synthesis. In a study by Becerra et al. (2021), they reported the synthesis of novel compounds using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol. This highlights the compound's utility in chemical synthesis under ambient conditions (Becerra, Cobo, & Castillo, 2021).

Acyl Pyrazole Derivatives

The compound is integral in preparing acyl pyrazole derivatives, as seen in the work by Doherty et al. (2022). They used an oxidative functionalization reaction of an aldehyde with pyrazole, utilizing the compound , which resulted in high-yield production (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Thermal Rearrangements

Jefferson and Warkentin (1994) described the thermal rearrangements of 3H-pyrazoles, including the tert-butyl compound. They noted that rearrangement in different solvents, including methanol, involves a stepwise mechanism, indicating its role in thermal chemical reactions (Jefferson & Warkentin, 1994).

Hydrogen Bond Studies

Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles, including a variant with tert-butyl groups. They studied intermolecular hydrogen bonds in these compounds, indicating the role of this compound in understanding hydrogen bonding mechanisms (Zheng, Wang, & Fan, 2010).

Lipase-Catalyzed Methanolysis

Kao and Tsai (2016) conducted a kinetic analysis of lipase-catalyzed regioselective methanolysis using variants of this compound. This demonstrates its utility in enzyme-catalyzed reactions and in understanding the kinetics of these reactions (Kao & Tsai, 2016).

Catalytic Activity in Reactions

Duda, Pascaly, and Krebs (1997) used a similar compound in their study of iron(III) catecholate complexes, showing its reactivity and potential catalytic activities in chemical reactions (Duda, Pascaly, & Krebs, 1997).

ACE Inhibitory Activity

Kantevari et al. (2011) synthesized pyrazole derivatives embedded in chalcones for evaluating their angiotensin-converting enzyme (ACE) inhibitory activity, demonstrating the compound's relevance in medicinal chemistry (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).

Crystal Structure Analysis

Shibata and Mizuguchi (2010) used the compound in synthesizing a complex for crystal structure analysis, highlighting its role in structural chemistry and crystallography (Shibata & Mizuguchi, 2010).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. For example, tert-butyl alcohol, a related compound, is flammable and can cause eye irritation, and is harmful if inhaled .

Propriétés

IUPAC Name |

(3-tert-butyl-1-methylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMLWLFEURUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)

![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)